Lipophilicity Differentiation: Higher XLogP vs. the 4-Fluoro Analog
The target compound demonstrates a computed XLogP of 1.6, which is 0.5 log units higher than its 4-fluorobenzyl analog (XLogP = 1.1) [1][2]. This quantifiable difference in lipophilicity is significant for predicting membrane permeability and metabolic stability.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.6 |
| Comparator Or Baseline | N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide (CID 71787229): XLogP = 1.1 |
| Quantified Difference | Target compound is 0.5 log units higher (more lipophilic) |
| Conditions | Property computed by XLogP3 algorithm within PubChem |
Why This Matters
This quantifies a key difference in lipophilicity often used to guide lead optimization for balanced ADME profiles, making this compound more suitable for programs requiring higher lipophilicity than the fluorinated analog.
- [1] PubChem. (2024). Computed Properties for CID 71787235: N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Computed Properties for CID 71787229: N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide. National Center for Biotechnology Information. View Source
